

"n-Methyl-n-phenylprop-2-enamide" literature review and patents

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Compound of Interest

Compound Name: *n*-Methyl-*n*-phenylprop-2-enamide

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An In-depth Technical Guide to n-Methyl-n-phenylprop-2-enamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Methyl-n-phenylprop-2-enamide, a member of the acrylamide family, is a chemical compound with potential applications in organic synthesis and polymer chemistry. This technical guide provides a comprehensive review of the available literature and patent landscape for this compound. It details its physicochemical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its characterization through various spectroscopic techniques. While direct biological activity data for **n-Methyl-n-phenylprop-2-enamide** is not currently available in the public domain, this guide explores the known biological activities of structurally similar compounds to offer potential avenues for future research and drug discovery.

Introduction

n-Methyl-n-phenylprop-2-enamide, also known as N-methyl-N-phenylacrylamide, is an organic compound featuring a core acrylamide structure with methyl and phenyl substituents on the nitrogen atom. Its chemical structure suggests its utility as a monomer in polymerization reactions and as a versatile building block in organic synthesis. This guide aims to consolidate

the existing scientific and technical information on **n-Methyl-n-phenylprop-2-enamide** to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **n-Methyl-n-phenylprop-2-enamide** is presented in Table 1. This data has been aggregated from various chemical databases.[1][2]

Table 1: Physicochemical Properties of **n-Methyl-n-phenylprop-2-enamide**

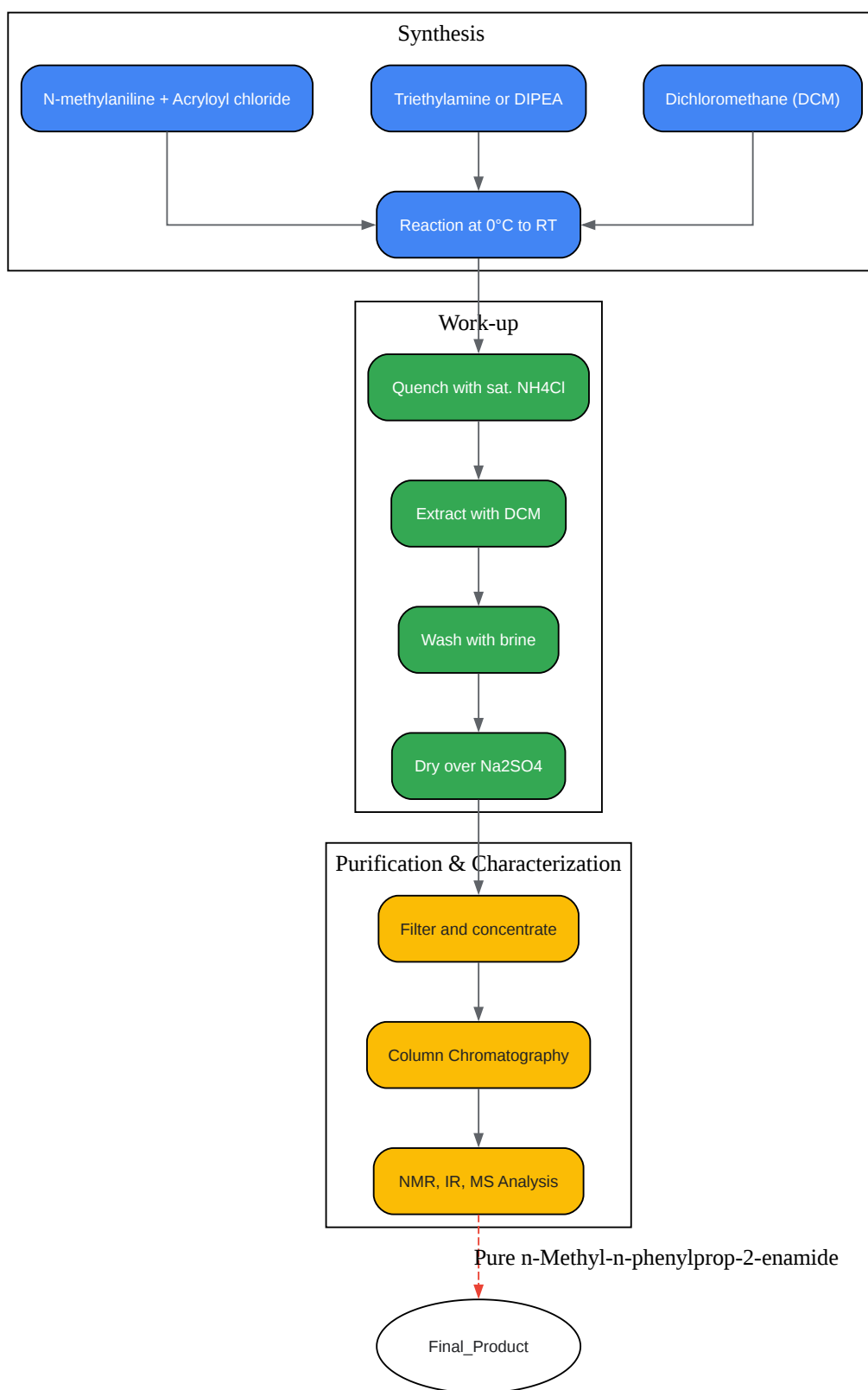
Property	Value	Source
CAS Number	6273-94-5	[1][2]
Molecular Formula	C ₁₀ H ₁₁ NO	[1][2]
Molecular Weight	161.20 g/mol	[1]
IUPAC Name	N-methyl-N-phenylprop-2-enamide	[1]
Synonyms	N-methyl-N-phenylacrylamide, N-Methyl-N-phenylpropenamide	[1]
Appearance	Not specified in literature	-
Boiling Point	Not specified in literature	-
Melting Point	Not specified in literature	-
Solubility	Not specified in literature	-

Synthesis and Characterization

While a specific, detailed synthesis protocol for **n-Methyl-n-phenylprop-2-enamide** is not explicitly published, a highly analogous and well-documented procedure for the N-acylation of similar secondary amines with acryloyl chloride provides a reliable method. The most probable synthetic route involves the reaction of N-methylaniline with acryloyl chloride in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[3]

Proposed Synthesis Workflow

The logical workflow for the synthesis and purification of **n-Methyl-n-phenylprop-2-enamide** is depicted in the following diagram.



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Caption: Proposed workflow for the synthesis and purification of **n-Methyl-n-phenylprop-2-enamide**.

Detailed Experimental Protocol

This protocol is adapted from a similar N-acylation reaction.[3]

Materials:

- N-methylaniline
- Acryloyl chloride
- Triethylamine (NEt_3) or N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

- To a stirred solution of N-methylaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add acryloyl chloride (1.1 eq.) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.

- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **n-Methyl-n-phenylprop-2-enamide**.

Spectroscopic Characterization

The structure of the synthesized **n-Methyl-n-phenylprop-2-enamide** should be confirmed by spectroscopic methods. While the actual spectra for this specific compound are not readily available in the searched literature, the expected characteristic signals based on its structure and data from similar compounds are summarized in Table 2.^[4] PubChem indicates the availability of ¹³C NMR, GC-MS, and IR spectra.^[1]

Table 2: Expected Spectroscopic Data for **n-Methyl-n-phenylprop-2-enamide**

Technique	Expected Chemical Shifts / Signals
¹ H NMR	Signals corresponding to the vinyl protons (CH=CH ₂), the aromatic protons of the phenyl ring, and the methyl protons (N-CH ₃).
¹³ C NMR	Resonances for the carbonyl carbon (C=O), the vinyl carbons, the aromatic carbons, and the methyl carbon.
IR Spectroscopy	Characteristic absorption bands for the amide C=O stretch, C=C double bond stretch, and C-N stretch.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (161.20 g/mol).

Potential Applications and Biological Activity of Structurally Related Compounds

Direct research on the biological activity of **n-Methyl-n-phenylprop-2-enamide** has not been identified in the current literature. However, the acrylamide and cinnamamide moieties are present in various biologically active molecules. Exploring the activities of these related compounds can provide insights into the potential pharmacological relevance of **n-Methyl-n-phenylprop-2-enamide**.

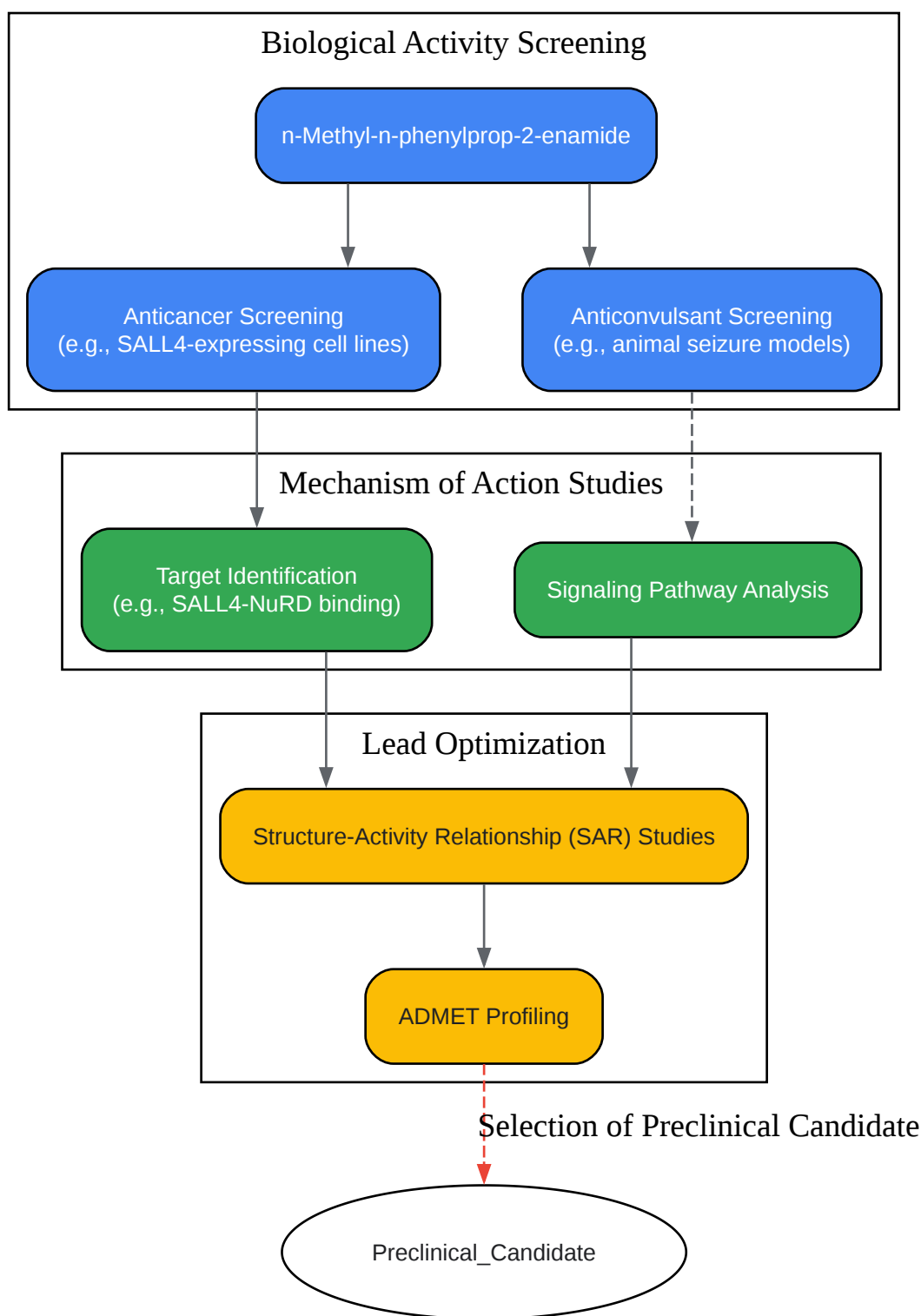
Anticancer Activity

A patent has been filed for N-(2-aminophenyl)-prop-2-enamide derivatives, which share the prop-2-enamide core, for their potential use in the treatment of cancer.[5] This suggests that the acrylamide scaffold might be a valuable pharmacophore for developing novel anticancer agents. The proposed mechanism for these related compounds involves the inhibition of the SALL4-NuRD complex, which is aberrantly expressed in several cancers.

Anticonvulsant Activity

A cinnamamide derivative, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide, has demonstrated significant anticonvulsant activity in various animal models of seizures and epilepsy.[6] Although structurally different due to the N-substituent and the phenyl group on the acryloyl moiety, this finding highlights the potential of the broader class of cinnamamides and related acrylamides to modulate neuronal activity.

The following diagram illustrates a hypothetical screening process for identifying the biological activity of a novel compound like **n-Methyl-n-phenylprop-2-enamide**, inspired by the activities of its structural analogs.



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Caption: Hypothetical workflow for the biological evaluation of **n-Methyl-n-phenylprop-2-enamide**.

Patent Landscape

A direct patent for the synthesis or application of **n-Methyl-n-phenylprop-2-enamide** was not found in the performed searches. The PubChem database provides a link to a general patent search for the chemical structure, which can be explored for any new filings.[1] The patent for N-(2-aminophenyl)-prop-2-enamide derivatives for cancer treatment suggests that there is commercial interest in compounds with a similar chemical scaffold.[5]

Conclusion

n-Methyl-n-phenylprop-2-enamide is a readily synthesizable compound with potential for applications in polymer science and as a building block in organic chemistry. While its own biological activity remains to be elucidated, the known pharmacological properties of structurally related compounds, particularly in the areas of oncology and neurology, suggest that it could be a valuable starting point for the design and synthesis of novel therapeutic agents. Further research is warranted to explore the biological profile of **n-Methyl-n-phenylprop-2-enamide** and to fully realize its potential in drug discovery and development. This guide provides a solid foundation of the available chemical knowledge to facilitate such future investigations.

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